(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
“(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1279032-67-5 . It has a molecular weight of 280.75 and a molecular formula of C11H21ClN2O4 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m0./s1 . The InChI key is KJYYJRIAHJXTNC-KZYPOYLOSA-N .
Scientific Research Applications
Influenza Neuraminidase Inhibitors
This compound is integral in the synthesis of potent inhibitors against influenza neuraminidase (NA), a critical enzyme for the flu virus's replication. Research demonstrates its utility in developing influenza treatments, highlighting the synthesis of core structures leading to potent NA inhibitors. X-ray crystallography of these inhibitors bound to NA reveals the interactions crucial for their inhibitory action (Wang et al., 2001).
Asymmetric Hydrogenation
This compound's derivatives have been utilized as efficient catalysts in the asymmetric hydrogenation of β- and γ-amino ketone hydrochloride derivatives. This methodology supports the synthesis of important pharmaceuticals, including fluoxetine and eprozinol, demonstrating the compound's versatility in facilitating enantioselective chemical reactions (Sakuraba & Achiwa, 1995).
Combinatorial Synthesis
Research into the combinatorial solution-phase synthesis of related pyrrolidine derivatives explores the generation of libraries for potential biological activity. This area leverages the compound's structure for developing novel therapeutic agents, showcasing its role in expanding the chemical space for drug discovery (Malavašič et al., 2007).
Crystal Structure Analysis
Studies on the crystal structures of related compounds reveal the molecular conformations and interactions critical for their chemical and biological properties. This information is vital for understanding the compound's behavior and designing derivatives with enhanced performance (Rajalakshmi et al., 2013).
Synthesis of Pyrrolidine Azasugars
The compound serves as a key intermediate in the synthesis of pyrrolidine azasugars, a class of compounds with significant therapeutic potential. This illustrates its importance in the synthesis of complex molecules with specific biological activities (Huang Pei-qiang, 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-KZYPOYLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662570 |
Source
|
Record name | Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-94-7, 1279032-67-5 |
Source
|
Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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